1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c19-17-9-5-4-6-14(17)12-18(21)20-11-10-16(13-20)24(22,23)15-7-2-1-3-8-15/h1-9,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRDDNLMAPUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the chlorophenyl group: This can be done through various substitution reactions, often using chlorobenzene derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest activity against various biological pathways, including those involved in inflammation and cancer.
Anti-Cancer Properties
The benzenesulfonamide group is known for its role in cancer therapy. Compounds like 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one may inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis in cancer cells. Preclinical studies are necessary to validate these effects .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of pyrrolidine-based compounds, including those similar to this compound. These derivatives were evaluated for their cytotoxicity against different cancer cell lines. Results indicated that certain modifications enhanced their potency, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study tested several compounds against Gram-positive and Gram-negative bacteria, finding that some exhibited significant inhibitory effects on bacterial growth. This highlights the potential of the target compound in developing new antimicrobial agents .
Data Table: Comparison of Related Compounds
Mechanism of Action
The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog: 1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one (A1ANF)
Structural Analog: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (Compound 10)
- Molecular Formula : C₁₉H₂₀ClFN₂O
- Key Features : Replaces pyrrolidine with a piperazine ring; incorporates a 4-fluorobenzyl group.
- Pharmacological Impact : Piperazine rings often enhance binding to CNS targets (e.g., serotonin receptors). The fluorobenzyl group may increase lipophilicity and blood-brain barrier penetration .
- Synthesis: Characterized via 13C-NMR, indicating robust synthetic protocols for aryl-substituted ethanones .
Structural Analog: 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119)
- Molecular Formula: C₁₄H₁₉NO₂
- Key Features : Hydroxymethyl-pyrrolidine substituent instead of benzenesulfonyl.
- Physicochemical Impact : The hydroxymethyl group improves aqueous solubility, which is critical for oral bioavailability. However, reduced electron-withdrawing effects may weaken target binding compared to sulfonyl groups .
Structural Analog: 1-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one (BJ41266)
- Molecular Formula: C₁₉H₁₈ClNO₃
- Key Features : Benzodioxol substituent instead of benzenesulfonyl.
- Biological Relevance : Benzodioxol groups are associated with MAO inhibition and neuroprotective effects. This substitution may redirect activity toward neurological targets compared to the sulfonyl analog .
Pharmacological Activity
- Antimicrobial Potential: Compounds like CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) demonstrate synergistic effects with carbapenems against MRSA. The target compound’s benzenesulfonyl group may alter bacterial efflux pump interactions, warranting evaluation against resistant pathogens .
- Enzyme Inhibition: Benzenesulfonyl groups are known to inhibit cytochrome P450 enzymes. This property could be leveraged for drug-drug interaction studies or therapeutic enzyme modulation .
Physicochemical and Toxicological Profiles
Biological Activity
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a chlorophenyl moiety. Its molecular formula is C16H18ClNOS, with a molecular weight of approximately 305.84 g/mol. The presence of the sulfonyl group is significant as it often enhances the compound's reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrrolidine and sulfonyl groups have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of Bcl-2 family proteins, which are crucial for cell survival.
The proposed mechanism involves the interaction of the compound with specific cellular targets, leading to disruption in cellular functions. For example, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition can lead to decreased tumor growth and enhanced sensitivity to chemotherapy agents.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various benzenesulfonyl-pyrrolidine derivatives on human cancer cell lines. Results demonstrated that these compounds exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells.
- Animal Models : In vivo studies using mouse models have shown that administration of similar sulfonamide derivatives resulted in reduced tumor sizes and prolonged survival rates compared to control groups. These findings suggest that such compounds could be developed into effective anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | IC50 values < 10 µM | |
| Tumor Growth Inhibition | Reduction in tumor size in vivo |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | < 10 | Bcl-2 inhibition |
| Compound A (similar structure) | 5 | PI3K/Akt pathway inhibition |
| Compound B (sulfonamide derivative) | 7 | Apoptosis induction via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
